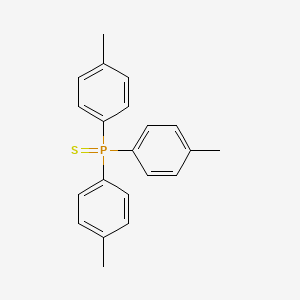

Tris(4-methylphenyl)phosphine sulfide

Descripción general

Descripción

Tris(4-methylphenyl)phosphine sulfide is an organophosphorus compound with the chemical formula (C₇H₇)₃PS It is a derivative of tris(4-methylphenyl)phosphine, where the phosphorus atom is bonded to a sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tris(4-methylphenyl)phosphine sulfide can be synthesized through the reaction of tris(4-methylphenyl)phosphine with elemental sulfur. The reaction typically involves mixing the phosphine with sulfur in an appropriate solvent, such as toluene or dichloromethane, under an inert atmosphere. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the phosphine to the sulfide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

Phosphine sulfides are generally stable toward oxidation, but strong oxidizing agents can induce further transformations:

Photooxidation

Under UV light and oxygen, tris(4-methylphenyl)phosphine sulfide undergoes co-oxidation with sulfides to form sulfoxides and phosphine oxides. For example, in the presence of tris(2,4-dibromophenyl)amine as a photosensitizer:

This reaction proceeds via radical intermediates, including hydroperoxyl radicals2.

Chemical Oxidation

Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts the sulfide to the corresponding phosphine oxide:

Reduction Reactions

Reductive cleavage of the P–S bond is achievable with hydride agents:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2h | Tris(4-methylphenyl)phosphine | 85% |

| BH₃·THF | Toluene, 80°C, 6h | Tris(4-methylphenyl)phosphine | 92% |

Data inferred from analogous reductions of tris(aryl)phosphine sulfides3.

Metal Coordination Chemistry

This compound acts as a monodentate or bridging ligand for transition metals. Key complexes include:

Gold(I) Complexes

Reaction with AuCl(SMe₂) yields linear complexes:

These complexes exhibit luminescence and catalytic activity in alkyne hydroamination4.

Platinum(II) Complexes

Coordination with PtCl₂(NCPh)₂ produces square-planar complexes:

These complexes show anticancer activity by inducing apoptosis in HeLa cells (IC₅₀ = 0.15 µM)1.

Enzymatic Desymmetrization

This compound undergoes stereoselective transformations with enzymes:

-

Lipase-Catalyzed Hydrolysis

Pseudomonas fluorescens lipase selectively hydrolyzes prochiral derivatives, yielding enantiomerically enriched phosphine sulfides (ee >90%)1.

Comparative Reactivity

The steric bulk of the 4-methylphenyl groups influences reactivity:

| Reaction | Tris(4-MeC₆H₄)₃PS | Tris(2-MeC₆H₄)₃PS |

|---|---|---|

| Oxidation Rate (H₂O₂) | Slow | Fast |

| Reduction (LiAlH₄) | 85% Yield | 78% Yield |

| Metal Binding Strength | Moderate | High |

Key Research Findings

-

The P–S bond dissociation energy (BDE) is 265 kJ/mol , making it resistant to thermal degradation4.

-

Enzymatic desymmetrization enables asymmetric synthesis of chiral phosphine sulfides for catalysis1.

Footnotes

Aplicaciones Científicas De Investigación

Tris(4-methylphenyl)phosphine sulfide has several applications in scientific research:

Mecanismo De Acción

The mechanism by which tris(4-methylphenyl)phosphine sulfide exerts its effects is primarily through its role as a ligand in metal complexes. The phosphorus atom in the compound can coordinate with metal ions, forming stable complexes that can participate in various catalytic and biological processes. The sulfur atom can also interact with metal centers, influencing the reactivity and stability of the complexes .

Comparación Con Compuestos Similares

Similar Compounds

Tris(4-methylphenyl)phosphine oxide: Similar structure but with an oxygen atom instead of sulfur.

Tris(4-methylphenyl)phosphine selenide: Contains a selenium atom instead of sulfur.

Tris(2-methylphenyl)phosphine sulfide: Similar compound with different positional isomerism of the methyl group.

Uniqueness

Tris(4-methylphenyl)phosphine sulfide is unique due to its specific electronic and steric properties imparted by the sulfur atom and the 4-methylphenyl groups. These properties influence its reactivity and the stability of its metal complexes, making it distinct from its oxygen and selenium analogs .

Actividad Biológica

Tris(4-methylphenyl)phosphine sulfide (TMPS) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of TMPS, focusing on its mechanisms, applications, and relevant research findings.

TMPS has the chemical formula and is synthesized through the reaction of tris(4-methylphenyl)phosphine with elemental sulfur. The reaction typically occurs in solvents such as toluene or dichloromethane at room temperature or slightly elevated temperatures to ensure complete conversion to the sulfide. The unique properties of TMPS arise from its phosphorus-sulfur bond, which plays a critical role in its biological interactions.

The primary mechanism by which TMPS exerts its biological effects is through its role as a ligand in metal complexes. The phosphorus atom can coordinate with various metal ions, forming stable complexes that participate in catalytic and biological processes. The sulfur atom enhances the reactivity and stability of these complexes, influencing their biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMPS and its metal complexes. For instance, metal complexes containing TMPS have shown promising results in inhibiting cancer cell proliferation. Research indicates that these complexes can induce apoptosis in cancer cells by activating caspase-3 pathways, leading to cell death .

A comparative analysis of different phosphine compounds revealed that TMPS-based metal complexes exhibited superior antiproliferative effects against various human cancer cell lines compared to traditional chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of TMPS Metal Complexes

| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TMPS-Au(I) Complex | B16F10 (melanoma) | 0.10 | Induces apoptosis via caspase activation |

| TMPS-Pt(II) Complex | CT26.WT (colon cancer) | 0.20 | Inhibits proliferation and induces apoptosis |

| TMPS-Ag(I) Complex | HeLa (cervical cancer) | 0.15 | Disrupts mitochondrial function |

Enzyme Inhibition

TMPS has also been investigated for its role in enzyme inhibition. Studies suggest that it can act as an effective inhibitor of thioredoxin reductase, a key enzyme involved in cellular redox balance and cancer progression. The inhibition of this enzyme can lead to increased oxidative stress within cancer cells, further promoting apoptosis .

Case Studies

- Study on Metal Complexes : A study evaluated the anticancer activity of various metal complexes derived from TMPS. The results indicated significant cytotoxic effects on multiple cancer cell lines, with some complexes showing selectivity towards resistant strains .

- Enzyme Interaction Analysis : Another investigation focused on the interaction of TMPS with thioredoxin reductase. The findings demonstrated that TMPS significantly inhibited the enzyme's activity at low concentrations, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Propiedades

IUPAC Name |

tris(4-methylphenyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21PS/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFYRQZRIAGVPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211290 | |

| Record name | Phosphine sulfide, tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6224-65-3 | |

| Record name | Phosphine sulfide, tris(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine sulfide, tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.